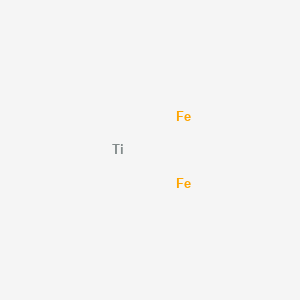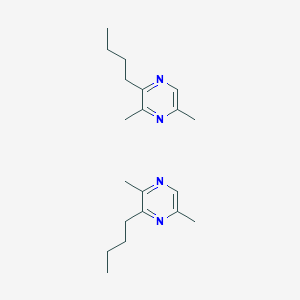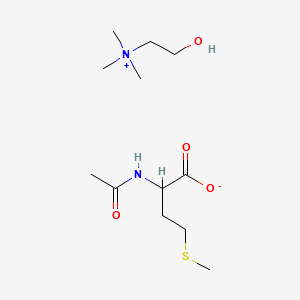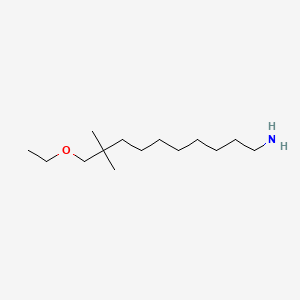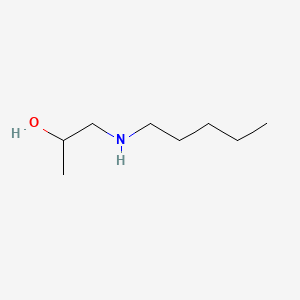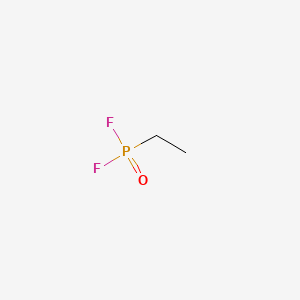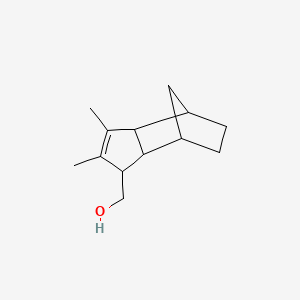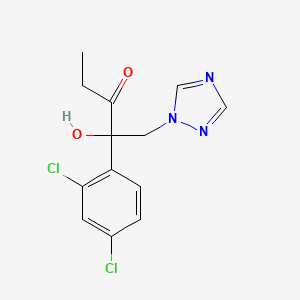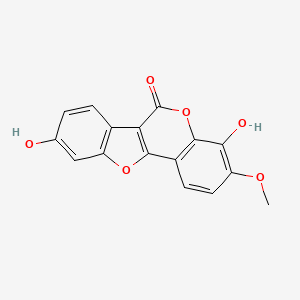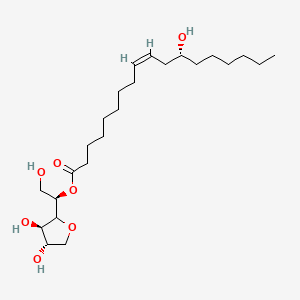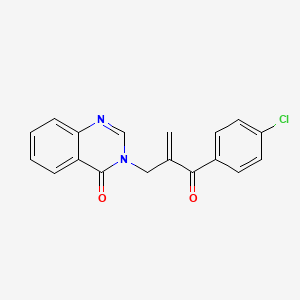
4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of the 4-chlorobenzoyl and propenyl groups adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and propenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the benzoyl or propenyl positions .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures.
Propenyl Derivatives: Compounds with propenyl groups attached to various core structures.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to the specific combination of its quinazolinone core, 4-chlorobenzoyl group, and propenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
108664-46-6 |
|---|---|
Molecular Formula |
C18H13ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-[2-(4-chlorobenzoyl)prop-2-enyl]quinazolin-4-one |
InChI |
InChI=1S/C18H13ClN2O2/c1-12(17(22)13-6-8-14(19)9-7-13)10-21-11-20-16-5-3-2-4-15(16)18(21)23/h2-9,11H,1,10H2 |
InChI Key |
UXFNKWSPVJQBPA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=NC2=CC=CC=C2C1=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
